3-methyl-4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide
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Overview
Description
3-methyl-4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is a synthetic compound characterized by a complex molecular structure that features various functional groups, including nitro, amide, and ether linkages. Its unique composition lends it a range of chemical properties, making it a valuable subject for research in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide typically involves multi-step organic synthesis techniques:
Step 1: : Nitration of 3-methylbenzene to introduce a nitro group at the 4-position, using reagents such as concentrated nitric acid and sulfuric acid.
Step 2: : Formation of the phenoxyethylamine intermediate through the etherification of 3-(trifluoromethyl)phenol with 2-chloroethylamine under basic conditions.
Step 3: : Amidation reaction between the intermediate and the nitro compound, typically using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in a solvent such as dichloromethane.
Industrial Production Methods
Industrial-scale production would likely utilize automated processes to control temperature, pressure, and reagent concentrations, ensuring high yield and purity. Continuous flow reactors could be employed to streamline the synthesis, minimizing waste and improving safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, especially at the methyl group, potentially yielding carboxylic acids.
Reduction: : The nitro group can be reduced to an amine using hydrogenation or chemical reducing agents like tin(II) chloride and hydrochloric acid.
Substitution: : Various nucleophiles can attack the benzamide carbonyl carbon, leading to substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: : Ammonia, amines, hydrazines.
Major Products
Oxidation: : Formation of carboxylic acids.
Reduction: : Formation of amines.
Substitution: : Various substituted amides and esters.
Scientific Research Applications
3-methyl-4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide has diverse applications across multiple fields:
Chemistry: : Used as a reagent or intermediate in organic synthesis, facilitating the development of more complex molecules.
Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Explored for drug development, particularly due to its potential therapeutic effects.
Industry: : Employed in the manufacture of specialty chemicals and materials, benefiting from its unique functional groups.
Mechanism of Action
The mechanism of action of 3-methyl-4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide can vary depending on its application:
Biological Targets: : In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: : Could involve pathways related to oxidative stress, cell signaling, or gene expression modulation.
Comparison with Similar Compounds
Compared to other similar compounds, 3-methyl-4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds include:
4-nitro-N-(2-(phenoxy)ethyl)benzamide: : Lacks the trifluoromethyl group, potentially altering its reactivity and biological activity.
3-methyl-4-nitro-N-(2-(4-chlorophenoxy)ethyl)benzamide: : Contains a chlorine substituent instead of a trifluoromethyl group, which may affect its electron-withdrawing properties.
Overall, the unique combination of functional groups in this compound makes it a compound of significant interest for various scientific research and industrial applications.
Properties
IUPAC Name |
3-methyl-4-nitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O4/c1-11-9-12(5-6-15(11)22(24)25)16(23)21-7-8-26-14-4-2-3-13(10-14)17(18,19)20/h2-6,9-10H,7-8H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOKLCCDVIWVIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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